molecular formula C8H8BrF2NO B13548771 (r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol

(r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol

Cat. No.: B13548771
M. Wt: 252.06 g/mol
InChI Key: RHJROBKUMDJMOX-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H7BrF2NO It is characterized by the presence of an amino group, a bromine atom, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-bromo-4,5-difluorobenzene.

    Nucleophilic Substitution: The bromine atom in 2-bromo-4,5-difluorobenzene is substituted with an amino group using a nucleophilic substitution reaction.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce amines.

Scientific Research Applications

®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-bromo-4,5-difluorophenyl)ethanol: Similar structure but lacks the chiral center.

    2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol: Similar structure with chlorine instead of bromine.

    2-Amino-2-(2-bromo-4,5-dichlorophenyl)ethan-1-ol: Similar structure with additional chlorine atoms.

Uniqueness

®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is unique due to its chiral nature and the presence of both bromine and fluorine atoms

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-4,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H8BrF2NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m0/s1

InChI Key

RHJROBKUMDJMOX-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)Br)[C@H](CO)N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(CO)N

Origin of Product

United States

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